1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

Catalog No.
S12528347
CAS No.
M.F
C20H21NO5S
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphe...

Product Name

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

IUPAC Name

N-[2-(2,3-dihydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C20H21NO5S/c1-11-9-15(21-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-16(22)19(18)23/h5-10,21-23H,1-4H3

InChI Key

NNZCRHUWIDDGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)NS(=O)(=O)C

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol is a complex organic compound characterized by the presence of a naphthalene core substituted with various functional groups. The structure includes a methylsulfonamide group, a methoxy group, and a diol moiety, which contribute to its chemical properties and biological activities. The compound's molecular formula is C₁₈H₁₉N₃O₄S, indicating a diverse range of atoms that facilitate interactions in biological systems.

Typical of aromatic compounds, including electrophilic substitution and nucleophilic addition. The presence of the methylsulfonamide group allows for potential reactions involving sulfonamide chemistry, such as:

  • Electrophilic Aromatic Substitution: The methoxy and methyl groups can direct electrophiles to ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack under certain conditions, leading to the formation of new derivatives.

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol exhibits significant biological activity. Preliminary studies suggest:

  • Anticancer Properties: Similar compounds have shown promise in targeting cancer cells by modulating pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity: The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound as well.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol can be achieved through various methods:

  • Coupling Reactions: Utilizing transition metal-free methods for biaryl formation can be effective. For instance, coupling naphthol derivatives with aryl sulfonamides under acidic conditions may yield the desired product in moderate to excellent yields .
  • Functional Group Modifications: Starting from commercially available naphthalene derivatives, sequential functional group transformations (e.g., methylation and sulfonamidation) can be employed to construct the target molecule.

This compound has potential applications in several fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Agriculture: If antimicrobial properties are confirmed, it could be explored as a pesticide or fungicide.
  • Material Science: The unique structural features may allow for applications in creating novel materials or coatings.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells will help determine its potential efficacy as a therapeutic agent.

Several compounds share structural features with 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
2,3-NaphthalenediolNaphthalene core with two hydroxyl groupsKnown for antioxidant properties
SulfanilamideSulfonamide group attached to an aniline structureEstablished antibacterial activity
3-Methoxy-4-methylphenyl sulfonamideSimilar sulfonamide structurePotential use in anti-inflammatory therapies

These compounds highlight the uniqueness of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol due to its specific combination of functional groups and potential applications across various fields.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

387.11404394 g/mol

Monoisotopic Mass

387.11404394 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

Explore Compound Types